1-butyl-5-chloro-1H-pyrazole
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Overview
Description
1-Butyl-5-chloro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group at the first position and a chlorine atom at the fifth position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-5-chloro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-butylhydrazine with 1,3-dichloro-2-propanone under basic conditions. The reaction typically proceeds as follows:
Step 1: 1-Butylhydrazine is reacted with 1,3-dichloro-2-propanone in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to promote cyclization, forming the pyrazole ring.
Step 3: The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The compound can be reduced to form corresponding hydrazines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of 1-butyl-5-substituted pyrazoles.
Oxidation Reactions: Formation of pyrazole N-oxides.
Reduction Reactions: Formation of 1-butyl-5-chlorohydrazine derivatives.
Scientific Research Applications
1-Butyl-5-chloro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and fungicides.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-butyl-5-chloro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include cyclooxygenase enzymes, bacterial cell walls, and fungal cell membranes.
Comparison with Similar Compounds
1-Butyl-3-chloro-1H-pyrazole: Similar structure but with chlorine at the third position.
1-Butyl-5-bromo-1H-pyrazole: Similar structure but with bromine instead of chlorine.
1-Butyl-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-Butyl-5-chloro-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the fifth position can enhance its electrophilic character, making it more reactive in substitution reactions compared to its analogs.
Properties
IUPAC Name |
1-butyl-5-chloropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQQQADEORVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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